Lipophilicity Shift by N-Methylation
N‑Methylation of the spirocyclic azetidine nitrogen in 5‑methyl‑8‑oxa‑2,5‑diazaspiro[3.5]nonane increases the calculated LogP from –1.3 (parent scaffold ) to –0.71 (target compound ), a net gain of +0.59 log units. This difference is consistent with the well‑established contribution of an N‑methyl group to lipophilicity and predicts roughly a 3.9‑fold higher octanol–water partition coefficient.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = –0.7096 (Leyan entry; C7H14N2O, MW 142.20) |
| Comparator Or Baseline | 8‑Oxa‑2,5‑diazaspiro[3.5]nonane (parent scaffold, C6H12N2O, MW 128.17): LogP = –1.3 |
| Quantified Difference | Δ LogP = +0.59 (target minus parent) |
| Conditions | Computed by the supplier’s software; parent value from smolecule listing |
Why This Matters
A log‑unit increase of ~0.6 can significantly enhance passive membrane permeability, making the methylated analog preferable for programs requiring improved oral absorption or CNS exposure.
